- Potent platelet-derived growth factor-β receptor (PDGF-βR) inhibitors: synthesis and structure-activity relationships of 7-[3-(cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one derivativesChemical & Pharmaceutical Bulletin, 2007, 55(2), 255-267,
Cas no 89898-96-4 (7-Nitro-2(1H)-quinoxalinone)

7-Nitro-2(1H)-quinoxalinone structure
Nombre del producto:7-Nitro-2(1H)-quinoxalinone
Número CAS:89898-96-4
MF:C8H5N3O3
Megavatios:191.143601179123
MDL:MFCD09999191
CID:838887
7-Nitro-2(1H)-quinoxalinone Propiedades químicas y físicas
Nombre e identificación
-
- 7-Nitro-2(1H)-quinoxalinone
- 7-Nitro-1,2-dihydroquinoxalin-2-one
- 7-nitro-1H-quinoxalin-2-one
- 7-nitroquinoxalin-2(1H)-one
- 7-nitroquinoxalin-2-ol
- PubChem22322
- 7-Nitro-2-quinoxalinol
- 7-nitroquinoxalin-2-one
- 7-Nitroquinoxaline-2-ol
- 2-Hydroxy-7-nitroquinoxaline
- 2(1H)-Quinoxalinone, 7-nitro-
- STK786146
- SBB014199
- FCH1110898
- 2-Quinoxalinol, 7-nitro- (6CI, 7CI)
- 7-Nitro-2(1H)-quinoxalinone (ACI)
-
- MDL: MFCD09999191
- Renchi: 1S/C8H5N3O3/c12-8-4-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-4H,(H,10,12)
- Clave inchi: CPIFPSDSDMLFMK-UHFFFAOYSA-N
- Sonrisas: O=C1NC2C(=CC=C([N+](=O)[O-])C=2)N=C1
Atributos calculados
- Calidad precisa: 191.03300
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 0
- Complejidad: 297
- Xlogp3: 0.6
- Superficie del Polo topológico: 87.3
Propiedades experimentales
- PSA: 91.57000
- Logp: 1.35450
7-Nitro-2(1H)-quinoxalinone Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Nivel de peligro:IRRITANT
- Condiciones de almacenamiento:Sealed in dry,Room Temperature
7-Nitro-2(1H)-quinoxalinone Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Nitro-2(1H)-quinoxalinone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | N900660-500mg |
7-Nitro-2(1H)-quinoxalinone |
89898-96-4 | 500mg |
$ 210.00 | 2022-06-03 | ||
Ambeed | A309018-5g |
7-Nitro-2(1H)-quinoxalinone |
89898-96-4 | 97% | 5g |
$353.0 | 2025-02-21 | |
eNovation Chemicals LLC | D701262-1g |
7-Nitroquinoxalin-2(1H)-one |
89898-96-4 | 95% | 1g |
$225 | 2024-05-23 | |
eNovation Chemicals LLC | Y0981256-10g |
7-Nitro-2(1H)-quinoxalinone |
89898-96-4 | 95% | 10g |
$650 | 2024-08-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N17760-1g |
7-Nitro-2(1H)-quinoxalinone |
89898-96-4 | 1g |
¥446.0 | 2021-09-04 | ||
TRC | N900660-50mg |
7-Nitro-2(1H)-quinoxalinone |
89898-96-4 | 50mg |
$ 50.00 | 2022-06-03 | ||
TRC | N900660-100mg |
7-Nitro-2(1H)-quinoxalinone |
89898-96-4 | 100mg |
$ 65.00 | 2022-06-03 | ||
Key Organics Ltd | GF-0716-5G |
7-nitro-1,2-dihydroquinoxalin-2-one |
89898-96-4 | >95% | 5g |
£269.00 | 2025-02-09 | |
Key Organics Ltd | GF-0716-1G |
7-nitro-1,2-dihydroquinoxalin-2-one |
89898-96-4 | >95% | 1g |
£64.00 | 2025-02-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD160311-1g |
7-Nitro-2(1H)-quinoxalinone |
89898-96-4 | 97% | 1g |
¥484.0 | 2024-04-17 |
7-Nitro-2(1H)-quinoxalinone Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Acetic acid , Nitric acid Solvents: Water ; 18 h, rt
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ; 6 h, 60 °C
Referencia
- Metal-free regioselective nitration of quinoxalin-2(1H)-ones with tert-butyl nitriteOrganic & Biomolecular Chemistry, 2021, 19(48), 10554-10559,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Nitric acid Solvents: Acetic acid ; 25 °C; overnight, 25 °C
Referencia
- Design and synthesis of small molecule RhoA inhibitors: a new promising therapy for cardiovascular diseases?Journal of Medicinal Chemistry, 2011, 54(13), 4508-4522,
Synthetic Routes 4
Condiciones de reacción
1.1 Solvents: Ethanol ; 1 h, reflux
Referencia
- Visible-light-induced trifluoromethylation of quinoxalin-2(1H)-ones under photocatalyst-free conditionsAsian Journal of Organic Chemistry, 2019, 8(10), 1942-1946,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid ; 7 h, rt
Referencia
- Synthesis of new quinoxaline derivativesSynthetic Communications, 2011, 41(23), 3532-3540,
Synthetic Routes 6
Condiciones de reacción
Referencia
- Product class 15: quinoxalinesScience of Synthesis, 2004, 16, 845-911,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Acetic acid , Nitric acid Solvents: Water ; rt; overnight, rt
1.2 Solvents: Water ; 0.5 h, rt
1.2 Solvents: Water ; 0.5 h, rt
Referencia
- Oxidative Cyclization-Induced Activation of a Phosphoinositide 3-Kinase Inhibitor for Enhanced Selectivity of Cancer ChemotherapeuticsChemMedChem, 2019, 14(22), 1933-1939,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Nitric acid Solvents: Acetic acid ; rt; 18 h, rt
Referencia
- New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease ModelsJournal of Medicinal Chemistry, 2016, 59(13), 6169-6186,
Synthetic Routes 9
Condiciones de reacción
1.1 Solvents: Acetic acid ; rt
1.2 Reagents: Nitric acid Solvents: Acetic acid ; 24 h, rt
1.3 Solvents: Water ; 1 h, rt
1.2 Reagents: Nitric acid Solvents: Acetic acid ; 24 h, rt
1.3 Solvents: Water ; 1 h, rt
Referencia
- Multi-gram preparation of 7-nitroquinoxalin-2-amineJournal of the Brazilian Chemical Society, 2017, 28(10), 1874-1878,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Nitrous acid
Referencia
- 6-Nitro-2,3-dipiperidinoquinoxaline: its unexpected formation from 2-chloro-7-nitroquinoxalineTetrahedron Letters, 1991, 32(10), 1311-14,
7-Nitro-2(1H)-quinoxalinone Raw materials
- 1,2-dihydroquinoxalin-2-one
- 4-nitrobenzene-1,2-diamine
- 2-Quinoxalinol
- Ethyl Glyoxylate (>50% in Toluene)
7-Nitro-2(1H)-quinoxalinone Preparation Products
7-Nitro-2(1H)-quinoxalinone Literatura relevante
-
1. Unexpected regioselectivity in nitration of 3-aminoquinoxalin-2(1H?)-onesCsaba G?nczi,éva Csikós,Benjamin Podányi,Tamás Nusser,Zsolt B?cskei,István Hermecz J. Chem. Soc. Perkin Trans. 1 2000 1417
-
Yi-Na Li,Xue-Lin Li,Jin-Bo Wu,Hong Jiang,Yunmei Liu,Yu Guo,Yao-Fu Zeng,Zhen Wang Org. Biomol. Chem. 2021 19 10554
-
Kévin Renault,Pierre-Yves Renard,Cyrille Sabot New J. Chem. 2017 41 10432
-
Hasan Mtiraoui,Kevin Renault,Morgane Sanselme,Moncef Msaddek,Pierre-Yves Renard,Cyrille Sabot Org. Biomol. Chem. 2017 15 3060
89898-96-4 (7-Nitro-2(1H)-quinoxalinone) Productos relacionados
- 55687-20-2(5-Nitroquinoxalin-2(1H)-one)
- 25652-34-0(6-Nitro-quinoxalin-2-ol)
- 2034346-15-9(N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-2-(methylsulfanyl)benzamide)
- 1207007-30-4(methyl 4-({2-(4-fluorophenoxy)ethylcarbamoyl}formamido)benzoate)
- 2413896-71-4(ethyl 6-carbamoylpyrazolo1,5-apyrimidine-3-carboxylate)
- 2344685-24-9(4-[2-(Methylamino)-2-oxoethyl]benzoic acid)
- 900006-97-5(N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-N'-(2-ethoxyphenyl)ethanediamide)
- 2228952-90-5(1-2-(prop-2-yn-1-yl)phenyl-1H-pyrazole)
- 1058461-55-4(2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide)
- 436091-51-9(4-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:89898-96-4)7-Nitro-2(1H)-quinoxalinone

Pureza:99%/99%
Cantidad:5g/25g
Precio ($):318.0/1065.0